Cas no 689750-56-9 (ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate)
ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate
- Acetic acid, 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-4H-1,2,4-triazol-3-yl]thio]-, ethyl ester
- SR-01000094197-1
- ethyl 2-[[5-[[(2,4-dimethoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate
- 689750-56-9
- AKOS024586397
- SR-01000094197
- ethyl 2-((5-((2,4-dimethoxybenzamido)methyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetate
- MLS000087573
- ethyl [(5-{[(2,4-dimethoxybenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetate
- SMR000023795
- F0601-0083
- CHEMBL1726129
- HMS2458E03
- ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate
-
- Inchi: 1S/C17H22N4O5S/c1-5-26-15(22)10-27-17-20-19-14(21(17)2)9-18-16(23)12-7-6-11(24-3)8-13(12)25-4/h6-8H,5,9-10H2,1-4H3,(H,18,23)
- InChI Key: JABJGOJELOHGAY-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CSC1N(C)C(CNC(=O)C2=CC=C(OC)C=C2OC)=NN=1
Computed Properties
- Exact Mass: 394.13109099g/mol
- Monoisotopic Mass: 394.13109099g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 27
- Rotatable Bond Count: 10
- Complexity: 498
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 130Ų
Experimental Properties
- Density: 1.31±0.1 g/cm3(Predicted)
- pka: 12.62±0.46(Predicted)
ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0601-0083-2μmol |
ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689750-56-9 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0601-0083-5μmol |
ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689750-56-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0601-0083-10μmol |
ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689750-56-9 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0601-0083-20μmol |
ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689750-56-9 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0601-0083-1mg |
ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689750-56-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0601-0083-2mg |
ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689750-56-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0601-0083-3mg |
ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689750-56-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0601-0083-4mg |
ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689750-56-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0601-0083-5mg |
ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689750-56-9 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0601-0083-10mg |
ethyl 2-[(5-{[(2,4-dimethoxyphenyl)formamido]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate |
689750-56-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate
Ethyl 2-(5-{(2,4-Dimethoxyphenyl)formamidomethyl}-4-Methyl-4H-1,2,4-Triazol-3-yl)sulfanylacetate (CAS No. 689750-56-9)
Ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate (CAS No. 689750-56-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of 1,2,4-triazoles and is characterized by its unique structural features, including a sulfanylacetate moiety and a formamidomethyl group attached to a 2,4-dimethoxyphenyl ring. These structural elements contribute to its potential biological activities and therapeutic applications.
The 1,2,4-triazole scaffold is well-known for its broad spectrum of biological activities, including antifungal, antibacterial, and antiviral properties. The presence of the sulfanylacetate group enhances the compound's solubility and stability, making it an attractive candidate for drug development. Additionally, the formamidomethyl group and the 2,4-dimethoxyphenyl ring provide specific binding interactions with target proteins, which can be crucial for achieving desired pharmacological effects.
Recent studies have explored the potential of ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound can modulate key enzymes involved in the pathogenesis of these conditions, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). By inhibiting these enzymes, the compound may help to improve cognitive function and reduce neuroinflammation.
In addition to its potential in neurodegenerative diseases, ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate has also been investigated for its antioxidant properties. Oxidative stress is a common factor in many diseases, including cardiovascular disorders and cancer. The compound's ability to scavenge free radicals and protect cells from oxidative damage makes it a promising candidate for developing new therapeutic agents.
Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate in various disease models. Preliminary results have shown promising outcomes in terms of both safety profiles and therapeutic effects. However, further research is needed to fully understand the mechanisms of action and optimize dosing regimens.
The synthesis of ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate involves a series of well-defined chemical reactions. The process typically starts with the formation of the 1,2,4-triazole core through a reaction between an appropriate nitrile and hydrazine. Subsequent steps include the introduction of the sulfanylacetate moiety and the attachment of the formamidomethyl group to the triazole ring. The final step involves coupling with the 2,4-dimethoxyphenyl ring to obtain the desired product.
Quality control is essential in ensuring the purity and consistency of ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate for both research and commercial purposes. Analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize the compound and monitor its purity during synthesis.
In conclusion, ethyl 2-(5-{(2,4-dimethoxyphenyl)formamidomethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanylacetate (CAS No. 689750-56-9) represents a promising compound with potential applications in multiple therapeutic areas. Its unique structural features and biological activities make it an important focus for ongoing research in medicinal chemistry and pharmaceutical development. As more studies are conducted and clinical trials progress, this compound may play a significant role in advancing treatments for various diseases.
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